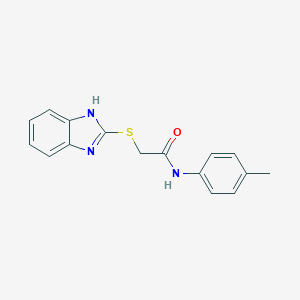

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-

説明

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes an acetamide group, a benzimidazole ring, and a 4-methylphenyl group, making it a unique molecule with significant research interest.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- typically involves the reaction of 2-mercaptobenzimidazole with an appropriate acetamide derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: 2-mercaptobenzimidazole and N-(4-methylphenyl)acetamide.

Reagents: Sodium hydroxide or potassium carbonate.

Conditions: Heating the reaction mixture to a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzimidazole derivatives.

科学的研究の応用

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

作用機序

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also inhibit the activity of certain enzymes involved in viral replication, making it a potential antiviral agent.

類似化合物との比較

Similar Compounds

2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.

2-(Methylthio)benzimidazole: Used as a reference material in various chemical studies.

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one: Another benzimidazole derivative with distinct properties.

Uniqueness

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity

生物活性

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-, also known by its CAS number 30065-35-1, is a compound belonging to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, anticancer, and antiviral research. The structure of this compound features an acetamide group linked to a benzimidazole ring and a 4-methylphenyl moiety, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- exhibits significant antimicrobial activity. A study evaluating various benzimidazole derivatives found that compounds with similar structures demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole showed inhibition zones ranging from 8 to 14 mm against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of Acetamide derivatives has also been investigated. A study focusing on benzimidazole-containing acetamide derivatives reported their ability to attenuate oxidative stress-induced neuroinflammation, which is a hallmark of neurodegenerative disorders. This suggests that these compounds may protect neuronal cells from degeneration by modulating inflammatory pathways . Additionally, other research has shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism by which Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- exerts its biological effects is believed to involve interaction with specific molecular targets. The benzimidazole ring can bind to DNA and enzymes, leading to the inhibition of critical cellular processes such as replication and transcription. This compound may also inhibit viral replication enzymes, positioning it as a potential antiviral agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-, it is instructive to compare it with other benzimidazole derivatives:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | Antitumor | Effective against various cancer cell lines |

| 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one | Antimicrobial | Significant activity against bacterial strains |

| Acetamide Derivative (similar structure) | Neuroprotective | Attenuates neuroinflammation and oxidative stress |

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- stands out due to its combination of functional groups that confer specific biological activities not seen in other derivatives .

Study on Antimicrobial Activity

In one case study, researchers synthesized several benzimidazole derivatives and tested their antimicrobial properties. The results indicated that Acetamide derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The assessment involved measuring the inhibition zones around antibiotic discs on agar plates, demonstrating significant efficacy against common bacterial strains .

Neuroprotective Effects Study

Another research effort focused on the neuroprotective effects of benzimidazole-containing acetamides in a rat model subjected to ethanol-induced neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal tissues, highlighting their potential for treating neurodegenerative diseases .

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTBTVKWLSOQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184132 | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30065-35-1 | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。